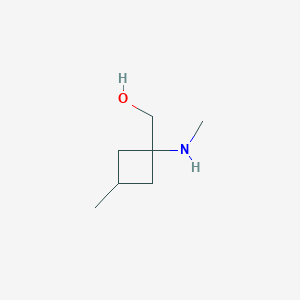

(3-Methyl-1-(methylamino)cyclobutyl)methanol

Description

(3-Methyl-1-(methylamino)cyclobutyl)methanol is a cyclobutane derivative featuring a methyl group at the 3-position, a methylamino (-NHCH₃) group at the 1-position, and a hydroxymethyl (-CH₂OH) substituent. The presence of polar functional groups (hydroxyl and methylamino) suggests applications in medicinal chemistry or as a synthetic intermediate for nitrogen-containing compounds.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[3-methyl-1-(methylamino)cyclobutyl]methanol |

InChI |

InChI=1S/C7H15NO/c1-6-3-7(4-6,5-9)8-2/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

YXCCQKXHGIFNRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CO)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-(methylamino)cyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .

Industrial Production Methods

The production process involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-(methylamino)cyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced further to modify the functional groups.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

(3-Methyl-1-(methylamino)cyclobutyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-1-(methylamino)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens (Cl, F): Increase molecular weight and polarity, enhancing stability or reactivity in cross-coupling reactions . Methoxy Groups: Improve solubility but may reduce strain compared to smaller substituents . Methylamino Group: Introduces nitrogen, enabling hydrogen bonding and basicity, which are critical for biological activity (e.g., receptor binding).

Molecular Weight Trends :

- The target compound’s molecular weight (est. 129.20 g/mol) is lower than fluorinated or dimethoxy analogs due to the absence of heavy atoms.

Reactivity and Stability: Cyclobutane rings with electron-withdrawing groups (e.g., Cl, F) exhibit slower ring-opening kinetics compared to electron-donating groups (e.g., NHCH₃, OCH₃) . The methylamino group in the target compound may facilitate nucleophilic reactions or serve as a proton acceptor in catalysis.

Biological Activity

(3-Methyl-1-(methylamino)cyclobutyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of (3-Methyl-1-(methylamino)cyclobutyl)methanol can be described as follows:

- Molecular Formula : C_7H_15N_1O

- Molecular Weight : 129.20 g/mol

- Functional Groups : Contains a cyclobutyl ring, methylamino group, and a hydroxymethyl group.

Research indicates that (3-Methyl-1-(methylamino)cyclobutyl)methanol exhibits several biological activities primarily through its interaction with various molecular targets.

- JAK Inhibition : Similar compounds have shown inhibition of Janus kinase (JAK) pathways, which are crucial in cytokine signaling. For instance, certain derivatives have demonstrated selective inhibition of JAK1 over JAK2 and JAK3, suggesting potential anti-inflammatory applications .

- Antiproliferative Effects : Some studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. This is particularly relevant in the context of lung and breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (3-Methyl-1-(methylamino)cyclobutyl)methanol and related compounds:

Case Study 1: JAK Inhibition

In a study evaluating the selectivity of various compounds for JAK inhibition, (3-Methyl-1-(methylamino)cyclobutyl)methanol derivatives were tested against recombinant JAK enzymes. Results indicated a strong preference for JAK1 inhibition, which aligns with the therapeutic strategy for autoimmune diseases where JAK pathways are dysregulated.

Case Study 2: Antiproliferative Activity

A series of analogs were tested for their antiproliferative effects on cancer cell lines such as HepG2 and A549. The results demonstrated that modifications to the cyclobutyl structure significantly influenced potency, with some analogs achieving IC50 values below 1 µM, indicating promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.